molecular formula C17H13Cl2N3O3 B2780441 4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946325-57-1

4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2780441
CAS No.: 946325-57-1
M. Wt: 378.21
InChI Key: JUJXXCOMRZCAMU-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C17H13Cl2N3O3 and its molecular weight is 378.21. The purity is usually 95%.
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Biological Activity

The compound 4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic organic molecule with significant potential in medicinal chemistry. Its unique structure includes a pyrrolo-pyrimidine core, which is known for various biological activities. This article provides an overview of its biological activity, synthesizing available research findings and case studies.

  • Molecular Formula : C17H13Cl2N3O3
  • Molecular Weight : 378.21 g/mol
  • IUPAC Name : 4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
  • Purity : Typically 95% .

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

Anticancer Activity

Research indicates that compounds similar to this pyrrolo-pyrimidine derivative exhibit significant anticancer properties. For instance:

  • A study demonstrated that related structures act as inhibitors of the vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis. The inhibition of VEGFR can lead to reduced tumor growth and metastasis .

Anticonvulsant Properties

Another area of investigation is the anticonvulsant activity of pyrrolo-pyrimidine derivatives. In specific models (e.g., picrotoxin-induced convulsion), these compounds have shown promising protective effects against seizures .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological efficacy of this compound:

  • The presence of the 3,4-dichlorophenyl group is linked to increased potency against cancer cell lines. The dichloro substitution enhances lipophilicity and receptor binding affinity .
  • The furan moiety contributes to the overall stability and bioactivity of the compound by participating in π-stacking interactions with target proteins .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • VEGFR Inhibition Study :
    • A series of derivatives were synthesized and tested for their ability to inhibit VEGFR signaling pathways. Results indicated that modifications at the phenyl ring significantly affected inhibitory potency .
  • Anticonvulsant Effectiveness :
    • In a controlled experiment using animal models, a related pyrrolidine derivative was tested for its anticonvulsant properties. The results showed a marked reduction in seizure duration and frequency compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeCompound StructureObserved EffectsReference
AnticancerPyrrolo[3,4-d]pyrimidine derivativesInhibition of VEGFR
AnticonvulsantPyrrolidine analogsReduced seizure activity
General Bioactivity4-(3,4-Dichlorophenyl) derivativesVarious receptor interactions

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O3/c18-11-4-3-9(6-12(11)19)15-14-13(20-17(24)21-15)8-22(16(14)23)7-10-2-1-5-25-10/h1-6,15H,7-8H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJXXCOMRZCAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)N1CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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